5,6-dichloro-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole
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Overview
Description
5,6-dichloro-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Tetrazole Group: The tetrazole group can be introduced by reacting the chlorinated indole with sodium azide and a suitable catalyst under high-temperature conditions.
Substitution with 4-Methylphenyl Group: The final step involves the substitution of the tetrazole group with a 4-methylphenyl group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo substitution reactions, particularly at the chloro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,6-dichloro-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5,6-dichloro-1H-indole: Lacks the tetrazole and 4-methylphenyl groups.
3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole: Lacks the chloro groups at positions 5 and 6.
5,6-dichloro-3-phenyl-1H-indole: Lacks the tetrazole group.
Uniqueness
5,6-dichloro-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole is unique due to the presence of both the tetrazole and 4-methylphenyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications in scientific research and industry .
Properties
Molecular Formula |
C16H11Cl2N5 |
---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
5,6-dichloro-3-[1-(4-methylphenyl)tetrazol-5-yl]-1H-indole |
InChI |
InChI=1S/C16H11Cl2N5/c1-9-2-4-10(5-3-9)23-16(20-21-22-23)12-8-19-15-7-14(18)13(17)6-11(12)15/h2-8,19H,1H3 |
InChI Key |
RZDDGBGSJNNVNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=CNC4=CC(=C(C=C43)Cl)Cl |
Origin of Product |
United States |
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